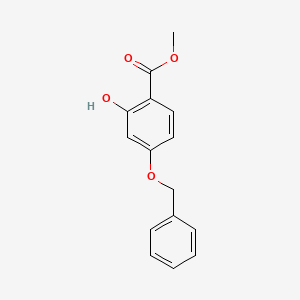

Methyl 4-(benzyloxy)-2-hydroxybenzoate

Descripción general

Descripción

“Methyl 4-(benzyloxy)-2-hydroxybenzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “Methyl 4-(benzyloxy)-2-hydroxybenzoate” are not available in the retrieved data .

Aplicaciones Científicas De Investigación

Synthesis of Schiff Base Ligands

Methyl 4-(benzyloxy)-2-hydroxybenzoate: is used in the synthesis of Schiff base ligands, which are crucial intermediates in the preparation of various metal complexes . These complexes have been studied for their potential applications in fields such as catalysis, molecular recognition, and as sensors. The Schiff base ligands derived from this compound are characterized by their ONO donor sites, which coordinate with metal ions to form complexes with diverse structural and functional properties.

Antioxidant Activity

The metal complexes synthesized using Schiff base ligands derived from Methyl 4-(benzyloxy)-2-hydroxybenzoate have shown significant in vitro antioxidant activity . These complexes can scavenge free radicals, which are implicated in various diseases and aging processes. Their ability to decolorize DPPH, a purple-colored solution, indicates their potential as antioxidants.

Antimicrobial Activity

Research has demonstrated that the metal complexes of Schiff base ligands from Methyl 4-(benzyloxy)-2-hydroxybenzoate exhibit in vitro antimicrobial activity . They have been tested against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, E. coli, and fungal strains like A. niger and C. albicans. These complexes could lead to the development of new antimicrobial agents.

Molecular Docking Studies

The Schiff base ligands and their metal complexes are also subjects of molecular docking studies . These studies help in understanding the interaction between the ligands and various biological targets, which is essential for drug design. For instance, docking studies with the enzyme C. albicans sterol 14-alpha demethylase provide insights into the antifungal mechanism of these compounds.

Anticancer Agents

Methyl 4-(benzyloxy)-2-hydroxybenzoate: is a precursor in the synthesis of benzimidazole derivatives, which are explored as potential anticancer agents . These compounds have been tested against cancer cell lines such as lung (A549), breast (MDA-MB-231), and prostate (PC3), showing promising results. The presence of substituents like the –O–CH2– group significantly influences the anticancer activity.

Mannich Base Synthesis

This compound is also used in the synthesis of Mannich bases, which are important intermediates in organic synthesis . Mannich bases derived from Methyl 4-(benzyloxy)-2-hydroxybenzoate have been synthesized and evaluated for various biological activities.

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 4-(benzyloxy)-2-hydroxybenzoate is a synthetic compound that has been studied for its potential in various biochemical applications . . It’s worth noting that similar compounds have been shown to target EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), a protein that plays a crucial role in cell proliferation and survival .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect the egfr signaling pathway, which plays a crucial role in cell proliferation and survival . Additionally, benzylic compounds can participate in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .

Pharmacokinetics

Similar compounds have been shown to have good physicochemical properties, suggesting potential bioavailability .

Result of Action

Similar compounds have been shown to have anti-proliferative effects against various cancer cell lines .

Action Environment

It’s worth noting that the reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of catalysts .

Propiedades

IUPAC Name |

methyl 2-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYPTZODBQEMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279980 | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-2-hydroxybenzoate | |

CAS RN |

5427-29-2 | |

| Record name | NSC14990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Methyl 4-(benzyloxy)-2-hydroxybenzoate as revealed by the study?

A1: The study elucidates several key structural features of Methyl 4-(benzyloxy)-2-hydroxybenzoate using crystallography:

- Benzene Ring Orientation: The molecule contains two benzene rings with a dihedral angle of 67.18° between them []. This spatial arrangement is significant as it can influence the molecule's interactions with other molecules.

- Torsion Angle: The Ca—Cm—O—Ca (a = aromatic and m = methylene) torsion angle is 172.6° [], providing insights into the molecule's flexibility and preferred conformation.

- Hydrogen Bonding: An intramolecular O—H⋯O hydrogen bond forms an S(6) ring within the molecule []. This interaction contributes to the molecule's overall stability and shape.

- Crystal Packing: Intermolecular C—H⋯O hydrogen bonds link the molecules, forming zigzag chains along the [] direction in the crystal lattice []. Additionally, C—H⋯π interactions further stabilize the crystal structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)

![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)